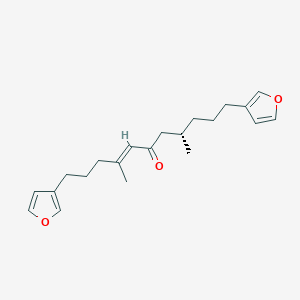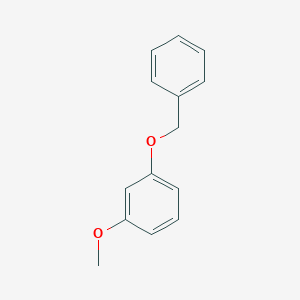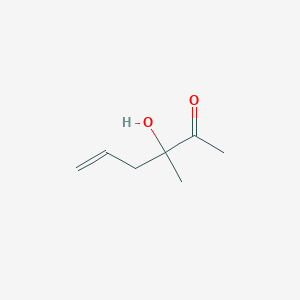
1,3,7,9-Tetrabromodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7,9-Tetrabromodibenzo-p-dioxin (TBrDD) is a synthetic chemical compound that belongs to the family of dioxins. It is a highly toxic and persistent organic pollutant that is widely distributed in the environment. TBrDD is produced as a byproduct of various industrial processes, including waste incineration, metal smelting, and paper production. Due to its toxicity and persistence, TBrDD has been a topic of concern for environmental and public health experts.
作用机制
The mechanism of action of 1,3,7,9-Tetrabromodibenzo-p-dioxin involves its binding to the aryl hydrocarbon receptor (AhR), which is a ligand-activated transcription factor. Once bound to AhR, this compound induces the expression of genes involved in xenobiotic metabolism and inflammation. This compound also causes oxidative stress and DNA damage, leading to cell death and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to cause liver damage, immune system suppression, and reproductive toxicity in animals. This compound has also been shown to affect the endocrine system, causing alterations in hormone levels and disrupting normal physiological processes.
实验室实验的优点和局限性
The advantages of using 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments include its high toxicity and persistence, which allows for the study of long-term effects of exposure. However, the use of this compound in lab experiments is limited by its high cost and the need for specialized equipment and facilities to handle and dispose of the compound safely.
未来方向
Future research on 1,3,7,9-Tetrabromodibenzo-p-dioxin should focus on its effects on human health, as most of the current research has been conducted on animals. Additionally, research should be conducted to develop more effective methods for the detection and removal of this compound from the environment. Finally, research should be conducted to develop safer and more sustainable alternatives to the industrial processes that produce this compound.
合成方法
1,3,7,9-Tetrabromodibenzo-p-dioxin can be synthesized through several methods, including the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder, the reaction of 1,3,7,9-tetrabromodibenzofuran with iron powder, and the reaction of 1,3,7,9-tetrabromodibenzofuran with sodium borohydride. The most commonly used method is the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder.
科学研究应用
1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in scientific research to study its toxic effects on living organisms. It has been shown to have carcinogenic, mutagenic, and teratogenic effects on various animal species. This compound has also been used as a reference compound in toxicology studies to compare the toxicity of other dioxins and related compounds. Additionally, this compound has been used in environmental research to study the distribution and fate of dioxins in the environment.
属性
CAS 编号 |
109333-30-4 |
|---|---|
分子式 |
C12H4Br4O2 |
分子量 |
499.77 g/mol |
IUPAC 名称 |
1,3,7,9-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H |
InChI 键 |
XQDUOAUBGVDINZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br |
规范 SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br |
其他 CAS 编号 |
109333-30-4 |
同义词 |
1,3,7,9-Tetrabromodibenzo[b,e][1,4]dioxin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)







![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)




